2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
This compound is a triazole-based derivative with a thiophen-2-yl substituent at position 5 of the triazole ring, an amino group at position 4, and a sulfanyl acetamide moiety linked to a 4-nitrophenyl group.
Properties
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3S2/c15-19-13(11-2-1-7-24-11)17-18-14(19)25-8-12(21)16-9-3-5-10(6-4-9)20(22)23/h1-7H,8,15H2,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTKTRQRWHDULZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act on a variety of targets, including those involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Mode of Action
For instance, thiazole derivatives can interact with their targets to exert antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biochemical Pathways
Similar compounds, such as thiazole derivatives, are known to affect a variety of biochemical pathways related to their biological activities.
Result of Action
Similar compounds, such as thiazole derivatives, have been found to exert a variety of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Biochemical Analysis
Biochemical Properties
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is part of the thiazole family. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules. Specific interactions of this compound with enzymes or proteins have not been reported yet.
Cellular Effects
The cellular effects of This compound Related thiazole derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.
Biological Activity
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. Triazole derivatives are known for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article delves into the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of thiophenyl-substituted triazoles with various acylating agents. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to enhance yield and purity. The structure can be confirmed using techniques like X-ray crystallography and NMR spectroscopy.
Biological Activity
The biological activity of this compound has been explored in various studies, demonstrating a range of pharmacological effects:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains and fungi. A study highlighted that similar thio-substituted triazoles displayed comparable antibacterial and antifungal activities against tested organisms .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. The compound has been noted for its ability to inhibit cancer cell proliferation in vitro. For example, related compounds demonstrated IC50 values indicating effective inhibition against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of triazole derivatives. Research involving sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate indicated stress-protective properties in animal models exposed to immobilization stress. Behavioral tests showed improvements in psycho-emotional states and antioxidant enzyme activity .
Case Studies
Several case studies have documented the biological activities of triazole derivatives:
- Antimicrobial Screening : A study screened various thio-substituted triazoles against Mycobacterium tuberculosis, revealing that while some compounds were less effective than rifampicin, they still exhibited notable activity .
- Anticancer Evaluation : Another investigation reported that compounds with similar structures to this compound showed significant cytotoxicity against several cancer cell lines with varying IC50 values .
Research Findings Summary Table
Scientific Research Applications
Overview
The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a member of the triazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound has potential applications in various fields, including antimicrobial, anticancer, and neuroprotective research.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have highlighted that similar thio-substituted triazoles displayed notable antibacterial and antifungal activities against tested organisms.
Anticancer Properties
Triazole derivatives have been extensively investigated for their anticancer potential. This compound has demonstrated the ability to inhibit cancer cell proliferation in vitro. For example, related compounds have shown effective inhibition against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, suggesting potential as a lead for developing new anticancer agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of triazole derivatives. Research involving sodium 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetate indicated stress-protective properties in animal models exposed to immobilization stress. Behavioral tests showed improvements in psycho-emotional states and antioxidant enzyme activity.
Case Studies
Several case studies document the biological activities of triazole derivatives:
- Antimicrobial Screening : A study screened various thio-substituted triazoles against Mycobacterium tuberculosis, revealing that while some compounds were less effective than rifampicin, they still exhibited notable activity.
- Anticancer Evaluation : Another investigation reported that compounds with similar structures to this compound showed significant cytotoxicity against several cancer cell lines with varying IC50 values.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole Derivatives with Aromatic Substituents
- AM31 (2-{[4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide): Structural Difference: Replaces thiophen-2-yl with 2-hydroxyphenyl. Activity: Demonstrated superior binding affinity (ΔG = -9.2 kcal/mol) and inhibition constant (Ki = 0.12 µM) against HIV-1 reverse transcriptase (RT) compared to Nevirapine (ΔG = -8.1 kcal/mol, Ki = 1.1 µM) in docking studies . Key Interaction: The hydroxyl group forms hydrogen bonds with RT residues Lys101 and Tyr188, enhancing potency.
- L-1 (N-(2-chloro-4-sulphamoylphenyl)-2-((4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulphanyl)-acetamide): Structural Difference: Substitutes amino with 2,4-dimethylphenyl and acetamide with sulphamoylphenyl. Activity: Docked into the allosteric cavity of HIV-1 RT (PDB: 2RKI) with strong hydrophobic interactions but weaker inhibition than AM31 due to bulkier substituents .
Heterocyclic Ring Variants
- Furan Analog (2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide): Structural Difference: Replaces thiophen-2-yl with furan-2-yl. Activity: Exhibited anti-exudative activity (70–85% inhibition at 10 mg/kg) in a rat model, comparable to diclofenac sodium (85%). Electron-rich furan enhances radical scavenging but reduces lipophilicity compared to thiophene .
Pyridinyl Analog (N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamide) :
Acetamide Substituent Variants
VUAA1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio]acetamide) :
- 4-Fluorophenyl Analog (2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide): Structural Difference: Substitutes 4-nitrophenyl with 4-fluorophenyl and amino with ethyl. Activity: Improved solubility (logP = 2.1 vs. 2.8 for nitro analog) but reduced RT inhibition due to weaker electron-withdrawing effects .
Structure-Activity Relationship (SAR) Analysis
Research Findings and Data Tables
Table 2: Physicochemical Properties
| Compound | logP | Solubility (µg/mL) | PSA (Ų) |
|---|---|---|---|
| Target compound | 2.8 | 15.2 | 128 |
| AM31 | 2.5 | 22.7 | 145 |
| 4-Fluorophenyl analog | 2.1 | 45.3 | 112 |
| Furan analog | 1.9 | 68.9 | 135 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Formation of the triazole ring : Cyclocondensation of thiosemicarbazide derivatives with thiophene-2-carboxylic acid esters under reflux conditions (ethanol, 80°C, 6–8 hours) .
Sulfanyl-acetamide coupling : Reaction of the triazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with 4-nitroaniline in anhydrous DMF using K₂CO₃ as a base (room temperature, 12 hours) .
Key reagents include thiophene-2-carboxaldehyde, thiosemicarbazide, and 4-nitroaniline. Purity is optimized via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons of thiophene at δ 7.2–7.8 ppm) and confirms acetamide linkage (C=O at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups (N-H stretch at ~3300 cm⁻¹ for the amino-triazole; S-H stretch absent post-coupling) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₃N₅O₃S₂: 392.0432) .
- X-ray Crystallography (if crystals form): Resolves 3D conformation and hydrogen-bonding networks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Solvent Selection : Replace ethanol with DMF for higher triazole ring cyclization efficiency (yield increases from 65% to 82%) .
- Catalyst Use : Add catalytic p-toluenesulfonic acid (p-TSA) to accelerate acetamide coupling (reaction time reduced from 12 to 6 hours) .
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water) for challenging separations of regioisomers .
- Yield Tracking : Monitor via TLC (silica gel, UV detection) and quantify using HPLC-DAD .
Q. What structural modifications enhance this compound’s biological activity, and how are SAR studies designed?
- Methodological Answer :
- Substituent Variation :
- Thiophene vs. Furan : Replacing thiophen-2-yl with furan-2-yl (as in 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide) reduces antimicrobial activity (MIC increases from 8 µg/mL to 32 µg/mL) due to decreased lipophilicity .
- Nitro Group Position : Moving the nitro group from the para to meta position on the phenyl ring enhances solubility but reduces anticancer potency (IC₅₀ increases from 12 µM to 28 µM) .
- Experimental Design :
Synthesize analogs with systematic substituent changes.
Test in vitro against target pathogens or cancer cell lines (e.g., Staphylococcus aureus or MCF-7 cells).
Corrogate data with computational docking (e.g., AutoDock Vina) to predict binding affinity to enzymes like DHFR .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab discrepancies .
- Solubility Issues : Use DMSO stocks ≤0.1% v/v to avoid cytotoxicity artifacts .
- Structural Confirmation : Re-validate disputed compounds via XRD or 2D NMR (e.g., NOESY for stereochemical confirmation) .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends .
Q. What mechanistic studies are recommended to elucidate this compound’s mode of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric substrates .
- Reactive Oxygen Species (ROS) Detection : Use DCFH-DA fluorescence in treated cells to assess oxidative stress involvement .
- Protein Binding Studies : Perform SPR (surface plasmon resonance) to measure affinity for serum albumin .
- In Silico Modeling : Map electrostatic potential surfaces (Gaussian 09) to predict interaction hotspots .
Q. How does this compound’s stability under varying pH and light conditions impact experimental reproducibility?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9, 37°C, 24 hours) and analyze degradation via HPLC. Thiophene-containing analogs show instability at pH < 3 due to protonation of the triazole ring .
- Photostability : Expose to UV light (254 nm, 48 hours) and monitor by TLC. Nitro groups increase photosensitivity, necessitating amber vials for storage .
- Recommendations : Include stability data in supplementary materials and specify storage conditions (−20°C, desiccated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
